molecular formula C14H10FN3O2 B2544140 (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal CAS No. 338414-00-9

(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal

Cat. No.: B2544140
CAS No.: 338414-00-9
M. Wt: 271.251
InChI Key: CNIQTDPOLDGJJS-QGOAFFKASA-N
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Description

(2E)-2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal is a hydrazone derivative characterized by a conjugated enone system and a pyridinyl substituent. Its molecular formula is C₁₅H₁₁FN₃O₂ (calculated molecular weight: 284.27 g/mol). The compound features:

  • A 4-fluorophenyl hydrazone group, which introduces electron-withdrawing effects due to the fluorine atom.
  • An α,β-unsaturated aldehyde (propanal) group, enabling Michael addition reactions and interactions with biological nucleophiles .

While direct pharmacological data for this compound are sparse, structurally analogous hydrazones (e.g., thiosemicarbazones and thiazolidinones) are known for antimicrobial , anticancer , and anti-inflammatory activities . The presence of fluorine may enhance metabolic stability and bioavailability compared to chlorinated or non-halogenated analogs .

Properties

IUPAC Name

(E)-2-[(4-fluorophenyl)diazenyl]-3-hydroxy-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,19H/b13-9+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWCNTWJFXPGOC-VLAUZXJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC(=CO)C(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=N/C(=C/O)/C(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal typically involves the condensation of 4-fluorophenylhydrazine with a suitable aldehyde or ketone precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The fluorophenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or hydrazines.

Scientific Research Applications

Synthesis and Characterization

Synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of hydrazones can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays have demonstrated efficacy against several cancer cell lines, including breast cancer (MCF-7) and leukemia (K562).

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various hydrazone derivatives, including those structurally related to (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating significant potency compared to standard antibiotics.

Case Study 2: Cytotoxicity Assays

In a cytotoxicity assay involving different cancer cell lines, derivatives were tested for their ability to inhibit cell growth. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective anticancer properties.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported) Reference
(2E)-2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal 4-Fluorophenyl, pyridin-4-yl 284.27 Aldehyde, hydrazone Inferred antimicrobial/anticancer
(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal 4-Chlorophenyl, thiophen-2-yl 292.74 Aldehyde, hydrazone Not reported
Ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate 4-Fluorophenyl, pyridin-4-yl 287.29 Ester Research use (no specific activity)
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime Bromophenyl, dichlorophenyl 415.07 Oxime, hydrazone Potential cytotoxicity

Key Observations:

Fluorine vs. Brominated analogs (e.g., ) exhibit higher molecular weights, which may reduce solubility but improve membrane permeability.

Aldehyde vs. Ester Functional Groups :

  • The aldehyde group in the target compound is more reactive than the ester in , enabling covalent interactions with biological nucleophiles (e.g., cysteine residues).

Pyridinyl vs. Thiophenyl Substituents :

  • Pyridin-4-yl (target) offers hydrogen-bonding via the nitrogen lone pair, while thiophen-2-yl () contributes sulfur-mediated hydrophobic interactions.

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Analogs

Compound Crystal System Dihedral Angles (°) Planarity of Core Ring Reference
(2E)-4-(4-Bromophenyl)-2-{2-[(1E)-cyclopentylidene]hydrazin-1-ylidene}-3-phenyl-dihydrothiazole Monoclinic 34.6 (Br-phenyl), 68.52 (phenyl) Dihydrothiazole ring: Planar
4-(2-Ethylphenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide Orthorhombic Not reported Thiosemicarbazide: Slightly twisted
  • The planarity of the hydrazone-enone system in the target compound is critical for π-π stacking in biological targets (e.g., enzyme active sites).
  • Substituents like bromine () introduce steric bulk, increasing dihedral angles and reducing coplanarity.

Biological Activity

The compound (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal , also known by its CAS number 338414-00-9 , is a hydrazone derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H13FN2O3C_{16}H_{13}FN_2O_3, with a molecular weight of 300.29 g/mol . The structure includes a hydrazone linkage and a pyridine ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H13FN2O3
Molecular Weight300.29 g/mol
CAS Number338414-00-9
Chemical StructureStructure

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, hydrazone derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound is believed to interact with cellular pathways involved in apoptosis and cell cycle regulation. It may modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
  • Case Study : A study involving the evaluation of hydrazone derivatives reported that specific structural modifications enhanced their anticancer activity against breast cancer cells (MCF-7). The compound demonstrated an IC50 value indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The hydrazone class of compounds has also been explored for their antimicrobial properties. Preliminary data suggest that This compound exhibits moderate antibacterial activity against Gram-positive bacteria.

  • Testing Methodology : The antimicrobial efficacy was assessed using disk diffusion methods and MIC (Minimum Inhibitory Concentration) tests against various bacterial strains.
  • Findings : Results indicated that the compound showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory potential of hydrazone derivatives has been documented, suggesting that this compound may also possess similar properties.

  • In Vivo Studies : Animal models treated with the compound exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating a downregulation of inflammatory responses .
  • Implications : These findings support the potential use of this compound in treating inflammatory conditions, though further studies are needed to elucidate the precise mechanisms involved.

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